Carbamato de ((5-bromopiridin-2-il)metil)terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

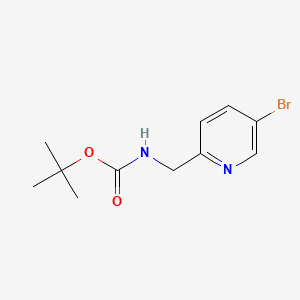

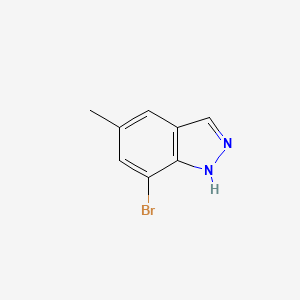

Tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2 . It has a molecular weight of 287.15 .

Synthesis Analysis

The synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate involves the reaction of 5-bromopicolinonitrile with di-tert-butyl dicarbonate in the presence of nickel chloride hexahydrate and sodium tetrahydroborate . The reaction is carried out in methanol at 0-15°C for 3 hours .Molecular Structure Analysis

The InChI code for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3 .Physical And Chemical Properties Analysis

Tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate has a density of 1.5±0.1 g/cm3 . It has a boiling point of 372.0±52.0 °C at 760 mmHg . The melting point is reported to be 167-171ºC .Aplicaciones Científicas De Investigación

C11H15BrN2O2 C_{11}H_{15}BrN_{2}O_{2} C11H15BrN2O2

.Bioconjugación

Este compuesto también se emplea en técnicas de bioconjugación, donde se utiliza para unir biomoléculas a varios sustratos, ayudando en el estudio de procesos biológicos.

Cada una de estas aplicaciones aprovecha la estructura química única de Carbamato de ((5-bromopiridin-2-il)metil)terc-butilo para realizar una función específica en la investigación científica, mostrando la versatilidad de este compuesto en diversos campos de estudio. La información proporcionada se basa en las propiedades del compuesto y los usos comunes en el campo de la química .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H317-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Análisis Bioquímico

Biochemical Properties

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can bind to specific protein receptors, altering their conformation and function, which can have downstream effects on cellular signaling pathways.

Cellular Effects

The effects of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate on cells are diverse and depend on the cell type and context. In certain cell lines, this compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . It can also affect gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Furthermore, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate exerts its effects through several mechanisms. One key mechanism is its binding to enzyme active sites, where it can act as an inhibitor or activator. For example, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s activity, affecting the metabolism of other substrates . Additionally, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which can alter the compound’s impact on cellular function.

Dosage Effects in Animal Models

The effects of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The involvement of cofactors, such as NADPH, is crucial for the enzymatic reactions that metabolize tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate , ensuring its proper breakdown and elimination from the body.

Propiedades

IUPAC Name |

tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSVACAXEJGOMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672086 |

Source

|

| Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188477-11-3 |

Source

|

| Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)

![(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate](/img/structure/B592034.png)

![7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592041.png)

![7-Bromobenzo[d]oxazol-2-amine](/img/structure/B592044.png)

![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)